molecular formula C30H46N4O2 B12595683 N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N'-methylurea CAS No. 647857-90-7

N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N'-methylurea

Cat. No.: B12595683
CAS No.: 647857-90-7
M. Wt: 494.7 g/mol
InChI Key: IJDROEKEYHYNRI-UHFFFAOYSA-N
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Description

N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N'-methylurea is a urea derivative characterized by a unique molecular architecture. Its structure includes:

  • A 10-carbon decyl chain linked to a phenoxy group.
  • A diazenyl (E-configuration) bridge connecting the phenoxy group to a 4-hexylphenyl moiety.
  • A methylurea functional group at the terminal end.

The E-diazenyl group enhances stability and may contribute to photophysical properties .

Properties

CAS No.

647857-90-7

Molecular Formula

C30H46N4O2

Molecular Weight

494.7 g/mol

IUPAC Name

1-[10-[4-[(4-hexylphenyl)diazenyl]phenoxy]decyl]-3-methylurea

InChI

InChI=1S/C30H46N4O2/c1-3-4-5-12-15-26-16-18-27(19-17-26)33-34-28-20-22-29(23-21-28)36-25-14-11-9-7-6-8-10-13-24-32-30(35)31-2/h16-23H,3-15,24-25H2,1-2H3,(H2,31,32,35)

InChI Key

IJDROEKEYHYNRI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCNC(=O)NC

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Key Differentiators

  • Synthetic Yield : The target compound’s multi-step synthesis (similar to ) may yield ~70–80%, comparable to phosphonium analogs (76–93% in ) but lower than simpler ureas like chloroxuron (>90%) .
  • Environmental Persistence : The hexyl/decyl chains may increase soil adsorption, reducing leaching compared to sulfonyloxy ureas .

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